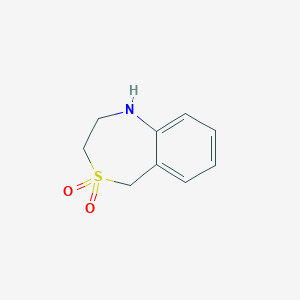![molecular formula C20H21F3N2O3S B7458234 N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide, also known as N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the inflammatory response. For example, in the study conducted by Wang et al. (2020), it was found that the compound was able to inhibit the activity of the enzyme myeloperoxidase, which is involved in the production of reactive oxygen species that contribute to inflammation.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has also been found to have analgesic effects. In a study conducted by Li et al. (2020), it was found that the compound was able to reduce pain in a mouse model of neuropathic pain. The compound was found to act by inhibiting the activity of certain ion channels involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide in lab experiments is its well-established synthesis method. This allows for the compound to be easily produced in large quantities for use in experiments. Additionally, the compound has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for further research.
One limitation of using N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully elucidate the compound's effects. Additionally, further studies are needed to determine the compound's safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide. One area of interest is its potential use as a treatment for inflammatory diseases such as asthma and rheumatoid arthritis. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in humans. Finally, the compound's potential as an analgesic agent should be further explored, as it may have applications in the treatment of chronic pain conditions.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide involves the reaction of 2-methylphenylamine and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperidine-4-carboxylic acid to yield the final compound. This synthesis method has been well-established in the literature and has been used by several research groups.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide has been studied for its potential applications in the field of medicine. One area of interest is its use as a potential anti-inflammatory agent. In a study conducted by Wang et al. (2020), it was found that N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide was able to reduce inflammation in a mouse model of acute lung injury. The compound was found to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into the lungs.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-14-5-2-3-8-18(14)24-19(26)15-9-11-25(12-10-15)29(27,28)17-7-4-6-16(13-17)20(21,22)23/h2-8,13,15H,9-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFVYJGORMGUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

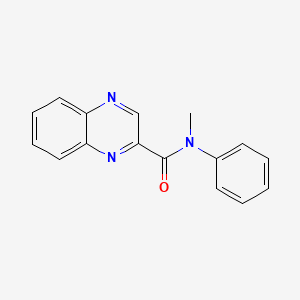
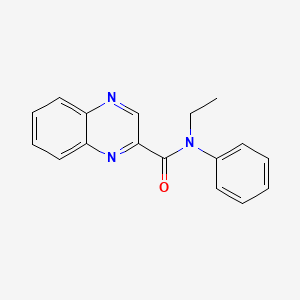
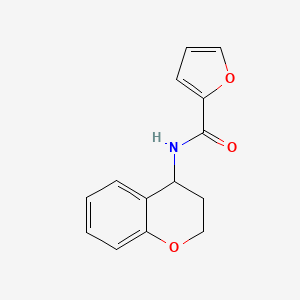
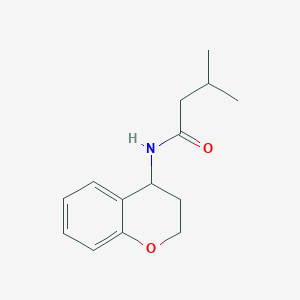


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
